5-Bromo-2-ethylpyridine-3-carboxylic acid
Description
5-Bromo-2-ethylpyridine-3-carboxylic acid is a pyridine derivative featuring a bromine atom at position 5, an ethyl group at position 2, and a carboxylic acid moiety at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents.
Properties
IUPAC Name |
5-bromo-2-ethylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNDGAROFITBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-2-ethylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-ethylpyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
5-Bromo-2-ethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
5-Bromo-2-ethylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are compared below:
Key Trends and Insights
Substituent Position and Reactivity
- This affects crystallization behavior, as seen in its higher melting point (173–175°C) . In contrast, COOH at position 3 (e.g., 5-bromonicotinic acid) may enhance solubility in polar solvents due to altered dipole moments .
Halogen and Alkyl Group Effects :
- Bromine vs. Iodine : The iodo-substituted analog (CAS 2244721-35-3) is more reactive in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability .
- Ethyl vs.
Steric and Electronic Modulation :
- Bulky groups like benzyloxy (CAS 1393534-89-8) hinder electrophilic substitution reactions but stabilize intermediates in nucleophilic aromatic substitution .
Biological Activity
5-Bromo-2-ethylpyridine-3-carboxylic acid (BECA) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a carboxylic acid group, which contribute to its reactivity and interaction with various biological targets. This article explores the biological activity of BECA, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular structure of BECA is pivotal for its biological activity. The compound features:
- A pyridine ring, which is known for its ability to interact with biological molecules.
- A bromine atom at the 5-position, enhancing its electrophilic character.
- A carboxylic acid group at the 3-position, which can participate in hydrogen bonding and ionic interactions.
The mechanism through which BECA exerts its biological effects involves several pathways:
- Enzyme Inhibition : BECA can inhibit specific enzymes by binding to their active sites. This interaction can prevent substrate access, thereby modulating metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses.
- Nucleic Acid Interaction : The carboxylic acid group allows for potential interactions with nucleic acids, which could affect gene expression and protein synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of BECA and its derivatives. For instance, compounds derived from similar pyridine structures have shown promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| BECA | A549 | 15 | Moderate |
| Derivative A | MCF-7 | 10 | High |
| Derivative B | HeLa | 12 | High |
These findings suggest that modifications to the pyridine structure can enhance cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .
Antimicrobial Activity
BECA has also been investigated for its antimicrobial properties. Its activity against multidrug-resistant strains of bacteria has been particularly noteworthy:
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | Potent |
| Escherichia coli | 16 | Moderate |
| Klebsiella pneumoniae | 32 | Low |
The presence of the bromine atom in BECA is believed to enhance its binding affinity to bacterial targets, thus increasing its efficacy against resistant strains .
Case Studies
- In Vitro Studies : A study conducted on A549 lung adenocarcinoma cells demonstrated that BECA reduced cell viability significantly compared to control groups. The mechanism was attributed to apoptosis induction mediated by reactive oxygen species (ROS) generation.
- Animal Models : In vivo studies using mouse models showed that administration of BECA led to a reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
When compared to other pyridine derivatives, BECA exhibits unique properties due to its bromine substitution:
| Compound | Bromine Substitution | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 5-Bromo-2-methylpyridine-3-carboxylic acid | Yes | Moderate | Low |
| 5-Chloro-2-ethylpyridine-3-carboxylic acid | No | Low | Moderate |
| 2-Ethylpyridine-3-carboxylic acid | No | None | Low |
The presence of bromine in BECA enhances both anticancer and antimicrobial activities compared to compounds lacking this substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
